N-(2-chloro-4,6-dimethylphenyl)-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
While the specific synthesis of "N-(2-chloro-4,6-dimethylphenyl)-2-methoxybenzamide" is not directly detailed in available research, the synthesis of similar compounds involves complex organic reactions, typically starting from basic benzamide structures and introducing various functional groups through reactions like acylation, amidation, and substitution. For example, the synthesis of related compounds often employs the acylation reaction of aminophenols and various benzoyl chlorides in suitable solvents such as tetrahydrofuran (THF) (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination, often involving single-crystal X-ray diffraction and density functional theory (DFT) calculations, reveals the influence of intermolecular interactions on molecular geometry. These studies show that crystal packing and dimerization have minor effects on bond lengths and angles but significantly influence the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(2-chloro-4,6-dimethylphenyl)-2-methoxybenzamide and its derivatives are diverse, ranging from hydrogenation and halogenation to more complex reactions like tritium labeling, indicating the compound's versatility in chemical transformations (Hong et al., 2015).
Physical Properties Analysis
Physical properties such as density, refractive index, and molar refraction are crucial for understanding the interaction of the compound with light and its stability under various conditions. These properties are often determined through detailed experimental measurements and can indicate the compound's suitability for certain applications (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of "N-(2-chloro-4,6-dimethylphenyl)-2-methoxybenzamide" and related compounds include reactivity towards different chemical groups, stability under various chemical conditions, and potential for functionalization. Studies on derivatives of similar compounds have shown a wide range of reactivity profiles, which are essential for designing new molecules with desired biological or chemical properties (Perrone et al., 2000).
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-8-11(2)15(13(17)9-10)18-16(19)12-6-4-5-7-14(12)20-3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFUFWWHRHIOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methoxybenzamide |
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